4-Butoxybutan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

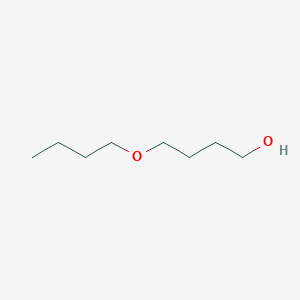

Structure

3D Structure

Properties

IUPAC Name |

4-butoxybutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-2-3-7-10-8-5-4-6-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXQRJAQMQQZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274663 | |

| Record name | 4-butoxybutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4161-24-4 | |

| Record name | 4-butoxybutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-butoxybutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Research Applications of 4-Butoxybutan-1-ol

Abstract

4-Butoxybutan-1-ol (CAS: 4161-24-4) is a bifunctional molecule belonging to the glycol ether family, characterized by a terminal hydroxyl group and an internal ether linkage. While its structural analogs, such as 2-Butoxyethanol and Diethylene glycol monobutyl ether (Butyl CARBITOL), are extensively utilized and documented as industrial solvents and chemical intermediates, the specific research applications of this compound are more specialized. This guide provides a comprehensive overview of the documented uses of this compound in research, primarily as a monomer in the synthesis of advanced biomedical polymers. Furthermore, by drawing expert analogies to its well-characterized chemical relatives, this document explores its potential applications as a high-performance solvent, a versatile chemical intermediate, and discusses its probable metabolic and toxicological profile—a critical consideration for drug development and material safety.

Introduction and Physicochemical Profile

This compound, also known as butylene glycol monobutyl ether, possesses the chemical structure C₄H₉-O-(CH₂)₄-OH. This structure confers amphiphilic properties, with a nonpolar butyl ether tail and a polar hydroxyl head group, allowing for solubility in both aqueous and organic media. Its high boiling point and di-functional nature make it a molecule of interest for specific chemical syntheses where thermal stability and reactive versatility are required.

While specific experimental data is limited compared to its commercial counterparts, its fundamental properties can be summarized from available chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 4161-24-4 | [1][2] |

| Molecular Formula | C₈H₁₈O₂ | [1][2] |

| Molecular Weight | 146.23 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Density | 0.881 g/cm³ (Predicted) | [3] |

| Boiling Point | ~230 °C (Predicted range) | |

| Solubility | Miscible with water and most organic solvents | [4] |

| InChIKey | OBXQRJAQMQQZMY-UHFFFAOYSA-N |[1][2] |

This guide will first detail the primary documented application of this compound and then extrapolate its potential uses based on established principles of chemical reactivity and the known functions of analogous glycol ethers.

Documented Application: Monomer in Biomedical Polyurethane Synthesis

The most significant research application for this compound is its use as a monomeric building block in the synthesis of biomedical polyurethanes.[5] Polyurethanes are highly versatile polymers used in medical devices, tissue engineering scaffolds, and drug delivery systems due to their excellent biocompatibility and tunable mechanical properties.

Causality and Mechanism

In polyurethane synthesis, this compound serves as a chain extender or a component of the polyol soft segment . Its terminal hydroxyl group readily reacts with the isocyanate groups (-NCO) of a diisocyanate monomer (e.g., MDI or HDI) to form the characteristic urethane linkage (-NH-COO-). The causality for its selection lies in its specific molecular structure:

-

Flexibility: The butyl ether group and the four-carbon alkyl chain introduce flexibility into the polymer backbone, which is crucial for creating elastomeric materials suitable for applications like flexible tubing or tissue scaffolds.

-

Hydrophilicity Tuning: The ether oxygen atom can form hydrogen bonds with water, imparting a degree of hydrophilicity to the final polymer. This can be tailored to control protein adsorption and cellular interaction on the material's surface.

-

Bifunctionality: As a diol (implicitly, after being incorporated into a larger polyol structure) with a single reactive site per molecule in the context of chain extension, it allows for precise control over polymer chain growth and molecular weight.

Experimental Protocol: Synthesis of a Biomedical Polyurethane

This protocol describes a representative two-step solution polymerization method for synthesizing a polyurethane elastomer using this compound as a chain extender.

Materials:

-

Poly(tetramethylene ether) glycol (PTMEG, Mn = 1000 g/mol ), dried under vacuum.

-

4,4'-Methylenebis(phenyl isocyanate) (MDI)

-

This compound, anhydrous

-

Dibutyltin dilaurate (DBTDL), catalyst

-

Dimethylacetamide (DMAc), anhydrous solvent

Procedure:

-

Pre-polymer Formation: In a three-necked flask under a nitrogen atmosphere, dissolve PTMEG in anhydrous DMAc.

-

Heat the solution to 70°C with stirring. Add molten MDI dropwise. The molar ratio of NCO:OH should be approximately 2:1.

-

Add a catalytic amount of DBTDL (e.g., 0.05 wt%) and allow the reaction to proceed for 2-3 hours to form the isocyanate-terminated prepolymer. Monitor the reaction progress by titrating for %NCO content.

-

Chain Extension: Cool the prepolymer solution to 40°C.

-

In a separate vessel, dissolve this compound in anhydrous DMAc.

-

Add the chain extender solution dropwise to the stirred prepolymer solution over 30 minutes. The stoichiometry should be calculated to achieve a final NCO:OH ratio of approximately 1:1.

-

Polymerization & Precipitation: Allow the reaction to proceed for an additional 3-4 hours until a significant increase in viscosity is observed.

-

Precipitate the resulting polyurethane by pouring the polymer solution into a non-solvent like methanol or deionized water.

-

Wash the precipitated polymer repeatedly and dry it in a vacuum oven at 60°C for 48 hours to remove residual solvent.

-

Validation: The final polymer structure and purity should be validated using Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of urethane linkages and the disappearance of the NCO peak (~2270 cm⁻¹), and Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.

Visualization: Polyurethane Synthesis Workflow

Caption: Workflow for two-step polyurethane synthesis.

Potential Application as a High-Performance Solvent

By analogy with other high-boiling glycol ethers like Butyl CARBITOL, this compound is an excellent candidate for use as a specialty solvent in research, particularly in materials science and organic synthesis.[6][7]

Coalescing Agent in Film Formation

In water-based latex coatings, polymer particles are dispersed in water. As the water evaporates, a coalescing agent is required to soften these particles, allowing them to fuse into a continuous, durable film.[8] This process is known as coalescence.

Causality and Mechanism: The efficacy of a coalescing agent depends on its ability to partition into the polymer phase, temporarily lowering the polymer's glass transition temperature (Tg), and then slowly evaporating from the film. With its high boiling point (~230°C) and amphiphilic nature, this compound would be expected to function as a slow-evaporating, "low-VOC" coalescent.[7][9] Its butyl ether portion would provide compatibility with hydrophobic polymer resins (e.g., acrylics, vinyls), while the hydroxyl group aids in water miscibility.[6]

Caption: Predicted metabolism of this compound.

Conclusion

This compound is a specialty chemical with a defined, albeit niche, role in research as a monomer for creating flexible, biocompatible polyurethanes. Its unique combination of an ether linkage and a terminal alcohol on a C4 chain provides specific properties beneficial for polymer science. While direct, extensive research on its other applications is sparse, sound scientific principles and analogies to well-understood glycol ethers strongly suggest its potential as a high-performance, low-volatility solvent for organic synthesis and as a coalescing agent in advanced coatings. Professionals in drug development and materials science should note its predicted metabolic pathway, which warrants careful safety and handling considerations pending formal toxicological evaluation. The full research potential of this compound remains a promising area for future exploration.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]

-

International Programme on Chemical Safety (INCHEM). (1998). Concise International Chemical Assessment Document 10: 2-Butoxyethanol. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Butoxyethanol. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BUTYL CARBITOL SOLVENT (BuCb). Retrieved from [Link]

-

Dow Inc. (n.d.). Butyl CARBITOL™ HyPure-10. Retrieved from [Link]

-

Ghanayem, B. I., & Sullivan, C. A. (1993). Metabolic basis of ethylene glycol monobutyl ether (2-butoxyethanol) toxicity: role of alcohol and aldehyde dehydrogenases. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - Health Effects. Retrieved from [Link]

-

ChemComplex. (n.d.). Butyl CARBITOL in Coatings: Enhancing Performance and Sustainability. Retrieved from [Link]

-

Dow Inc. (n.d.). Butyl CARBITOL™ Solvent. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 1-Butanol, 4-butoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound (C8H18O2). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-[4-(4-Butoxybutoxy)butoxy]butan-1-ol. Retrieved from [Link]

-

CoatingsTech. (2019). Driving Performance via Permanent Coalescent Choice in Low-VOC Architectural Paints. Retrieved from [Link]

-

PubChem. (n.d.). 4-[4-[4-(4-Butoxybutoxy)butoxy]butoxy]butan-1-ol. Retrieved from [Link]

- Google Patents. (2018). US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol.

-

Falah, I. I., et al. (2019). Synthesis 1,1-Dibutoxybutane from Single Reagent of n-Butanol Using Cr/Activated Carbon Catalyst. ResearchGate. Retrieved from [Link]

- Patra, J. K., & Baek, K. H. (2017). Potential Theranostics Application of Bio-Synthesized Silver Nanoparticles (4-in-1 System). Scientific Reports.

- Adebayo, O. A., et al. (2018). Synthesis of Silver Nanoparticles Using Buchu Plant Extracts and Their Analgesic Properties.

- Google Patents. (2019). WO2019069209A1 - Solvent compounds for use as coalescents.

- Roy, A., et al. (2020). Biogenic nanoparticles: a comprehensive perspective in synthesis, characterization, application and its challenges. Journal of Genetic Engineering and Biotechnology.

-

Filo. (2025). Butan-1-ol is used as a solvent for paints and varnishes. Retrieved from [Link]

- Al-Shalabi, E., et al. (2022).

- Dutta, T., et al. (2020). Biogenic silver nanoparticle synthesis and stabilization for apoptotic activity; insights from experimental and theoretical studies. Semantic Scholar.

- Chen, J., et al. (2024).

- Google Patents. (2013). CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.

- Gauthier, C., et al. (2022).

-

ResearchGate. (n.d.). 58275 PDFs | Review articles in DRUG FORMULATION. Retrieved from [Link]

Sources

- 1. 1-Butanol, 4-butoxy- [webbook.nist.gov]

- 2. This compound | C8H18O2 | CID 20111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. dow.com [dow.com]

- 5. This compound | 4161-24-4 [chemicalbook.com]

- 6. chemcomplex.com [chemcomplex.com]

- 7. dow.com [dow.com]

- 8. paint.org [paint.org]

- 9. specialchem.com [specialchem.com]

An In-depth Technical Guide to 4-Butoxybutan-1-ol for Advanced Research

Introduction: A Molecule of Versatility

4-Butoxybutan-1-ol, a bifunctional organic compound featuring both a primary alcohol and an ether linkage, presents a unique combination of properties that make it a valuable molecule in advanced chemical synthesis. Its structure allows it to act as a monomer, a solvent, and a modifying agent, with particular relevance in the fields of polymer chemistry and drug development. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in the pharmaceutical and materials science industries.

Core Chemical and Physical Characteristics

This compound is a clear, colorless oil at room temperature.[1] Its bifunctional nature, possessing both a hydrophilic alcohol head and a more lipophilic ether-alkane chain, gives it moderate solubility in both polar and non-polar solvents.[2][3]

Key Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | Butylene Glycol Monobutyl Ether, Tetramethylene Glycol monobutyl Ether | [1] |

| CAS Number | 4161-24-4 | [1][4][5] |

| Molecular Formula | C₈H₁₈O₂ | [4][5] |

| Molecular Weight | 146.23 g/mol | [4][5] |

| Appearance | Clear, colorless oil | [1] |

| Density | 0.881 - 0.889 g/cm³ | [2][5] |

| Boiling Point | 219.5 °C at 760 mmHg; 120-128 °C at 30 Torr | [2][5] |

| Flash Point | 62.5 °C | [2] |

| Solubility | Sparingly soluble in chloroform and methanol | [3] |

Spectroscopic Profile: Elucidating the Structure

The structural identity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons in the butyl group and the butanol backbone. The terminal methyl protons of the butyl group will appear as a triplet at the most upfield region. The methylene protons adjacent to the ether oxygen and the hydroxyl group will be the most deshielded and appear further downfield.

-

¹³C NMR: The carbon NMR spectrum will display eight unique signals corresponding to each carbon atom in the molecule, reflecting the asymmetry of the structure.[4] The carbons bonded to the oxygen atoms (C-O) will have the largest chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group.[6] A strong C-O stretching band for the ether linkage will be observed around 1100 cm⁻¹, while the C-O stretch of the primary alcohol will appear near 1050 cm⁻¹.[6] The spectrum will also feature C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹.[6]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound will produce a molecular ion peak (M⁺) at m/z 146.[4] The fragmentation pattern will be influenced by the presence of both the ether and alcohol functionalities. Common fragmentation pathways include alpha-cleavage adjacent to the oxygen atoms and the loss of a water molecule from the alcohol moiety.[7] The base peak is often observed at m/z 57, corresponding to the butyl cation ([C₄H₉]⁺).[4]

Synthesis of this compound: A Practical Approach

A common and effective method for the synthesis of this compound is the Williamson ether synthesis.[3] This SN2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol outlines a representative procedure for the synthesis of this compound from 1,4-butanediol and 1-bromobutane.

Materials:

-

1,4-butanediol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Bromobutane

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a calculated amount of 1,4-butanediol dissolved in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.0 equivalent) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the mono-alkoxide.

-

Etherification: Add 1-bromobutane (1.0 equivalent) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. 1-Butanol, 4,4'-(1,4-butanediylbis(oxy))bis- | C12H26O4 | CID 9813425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. This compound | C8H18O2 | CID 20111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 4161-24-4 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Introduction: Clarifying the Identity and Significance of a Crucial Pharmaceutical Intermediate

An In-Depth Technical Guide to 4-Amino-2-(trifluoromethyl)benzonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Amino-2-(trifluoromethyl)benzonitrile, a pivotal molecular scaffold in the synthesis of advanced therapeutics. It is crucial to note at the outset that the correct CAS (Chemical Abstracts Service) number for this compound is 654-70-6 . The CAS number 4161-24-4, as sometimes erroneously associated, corresponds to a different chemical entity, 4-butoxybutan-1-ol.[1][2][3][4]

4-Amino-2-(trifluoromethyl)benzonitrile is a substituted aromatic compound featuring an amino group (-NH2), a nitrile group (-CN), and a trifluoromethyl group (-CF3) attached to a benzene ring.[5][6] This unique combination of functional groups, particularly the electron-withdrawing trifluoromethyl moiety, imparts desirable properties such as enhanced metabolic stability and binding affinity to the molecules it helps create.[7] Consequently, it has emerged as a high-value intermediate in the pharmaceutical industry, especially in the development of treatments for hormone-related cancers.[7][8][9] This guide will delve into its chemical properties, primary applications, synthesis, and safety protocols, providing a holistic view for professionals in the field.

Physicochemical and Spectral Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The properties of 4-Amino-2-(trifluoromethyl)benzonitrile are summarized below.

| Property | Value | Source(s) |

| CAS Number | 654-70-6 | [10][11][12] |

| Molecular Formula | C8H5F3N2 | [10][11][12] |

| Molecular Weight | 186.13 g/mol | [10][12][13] |

| Appearance | White to cream to brown solid (powder, lumps, or fused solid) | [11][14][15] |

| Melting Point | 141-145 °C (lit.) | [12] |

| Boiling Point | 120-128 °C at 30 Torr | [16] |

| Solubility | Sparingly soluble in Chloroform | [16] |

| IUPAC Name | 4-amino-2-(trifluoromethyl)benzonitrile | [11][13] |

| Synonyms | 5-Amino-2-cyanobenzotrifluoride, 4-cyano-3-(trifluoromethyl)aniline | [13][17] |

| InChI Key | PMDYLCUKSLBUHO-UHFFFAOYSA-N | [11][13] |

Spectral data, including 1H NMR, 13C NMR, and Mass Spectrometry, are available for this compound and are crucial for its identification and purity assessment.[13][18][19]

Core Applications in Drug Development and Oncology

The primary significance of 4-Amino-2-(trifluoromethyl)benzonitrile lies in its role as a critical building block in the synthesis of active pharmaceutical ingredients (APIs).[8] Its structural framework is integral to several modern drugs, particularly in the field of oncology.

A Foundational Scaffold for Androgen Receptor Modulators

This intermediate is essential for the synthesis of non-steroidal androgen receptor (AR) modulators, which are a cornerstone in the treatment of prostate cancer.[9][12][20] Its structure forms the backbone of second-generation anti-androgen drugs such as Bicalutamide and Enzalutamide, both used to treat metastatic castration-resistant prostate cancer.[7] The presence of the trifluoromethyl group is key to the enhanced efficacy and stability of these drugs.[7]

The synthesis of Bicalutamide, for instance, relies on the precise acylation and oxidation of the 4-Amino-2-(trifluoromethyl)benzonitrile scaffold.[7] The purity of this starting material is therefore a critical determinant of the final yield and quality of the API.[7]

Caption: Role as a key intermediate in Bicalutamide synthesis.

Emerging Research in Breast Cancer

Beyond prostate cancer, research has indicated that derivatives of 4-Amino-2-(trifluoromethyl)benzonitrile are promising candidates for the treatment of other cancers.[7] Specifically, it serves as a precursor for benzimidazoles, which have shown potential in inhibiting the growth of endothelial cells, a key process in tumor development.[9][12] This line of inquiry is particularly relevant for developing novel therapies for triple-negative breast cancer.[7]

The versatility of this compound also extends to neurological research, where it is used in the development of CNS-targeted therapies, and in the agrochemical industry.[8]

Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

While several synthetic routes exist, a common and scalable method involves a three-step process starting from m-trifluoromethyl fluorobenzene.[21][22] This approach is favored for its use of readily available materials, a relatively short route, and high purity of the final product.[21][22]

Exemplary Synthesis Workflow

A patented method outlines the following key transformations:[21][22]

-

Positioning Bromination: m-trifluoromethyl fluorobenzene undergoes bromination to introduce a bromine atom at the desired position.

-

Cyano Group Replacement: The bromo-intermediate is then subjected to a cyanation reaction, typically using cuprous cyanide, to install the nitrile group.

-

Aminolysis Substitution: The final step involves the replacement of the fluorine atom with an amino group via ammonolysis, yielding the target molecule.

Caption: A three-step synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol based on published synthesis methods:[10][21][22]

Step 3: Ammonolysis Substitution

-

Dissolve the intermediate from the previous step, 4-fluoro-2-trifluoromethylbenzonitrile, in a suitable solvent such as ethanol in a pressure reactor.

-

Introduce liquid ammonia into the reactor. The molar ratio of ammonia to the starting material is a critical parameter.

-

Seal the reactor and heat the mixture to approximately 120-122 °C.

-

Maintain the reaction for a specified period (e.g., 8-10 hours) with stirring.

-

After the reaction is complete, cool the reactor and carefully vent the excess ammonia.

-

The resulting crude product can then be purified, often by recrystallization from a solvent like toluene, to yield high-purity 4-amino-2-trifluoromethylbenzonitrile.[10][21][22]

Disclaimer: This is an illustrative protocol. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

Safety, Handling, and Toxicology

4-Amino-2-(trifluoromethyl)benzonitrile is classified as a hazardous substance and must be handled with care.

Hazard Identification:

-

Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.[14]

-

Irritation: It causes irritation to the eyes, skin, and respiratory tract.[14][23]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).[13][20]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Work should be conducted in a chemical fume hood.[14] Facilities must be equipped with an eyewash station and a safety shower.[14]

-

Eye Protection: Wear appropriate chemical safety goggles or a face shield.[14][24]

-

Skin Protection: Wear suitable protective gloves and clothing.[14][24]

-

Respiratory Protection: In case of insufficient ventilation or dust formation, use a suitable respirator (e.g., N95 dust mask).[20]

Storage:

-

Store in a cool, dry, and well-ventilated place in a tightly closed container.[14][23]

-

It is noted to be air-sensitive and should be stored under an inert atmosphere.[23]

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[14][24][25]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[14][23][24]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[24][25]

-

Ingestion: Rinse mouth with water and seek immediate medical attention.[23][24]

Commercial Suppliers

4-Amino-2-(trifluoromethyl)benzonitrile is available from various chemical suppliers that specialize in fine chemicals and pharmaceutical intermediates. When sourcing this material, it is crucial to verify the purity and specifications to ensure it meets the requirements for downstream applications. Reputable suppliers include:

-

Thermo Scientific Chemicals (formerly Alfa Aesar)[26]

-

Sigma-Aldrich

-

EASTFINE[8]

-

ChemicalBook (aggregator of multiple suppliers)[12]

-

Amerigo Scientific[27]

-

Ottokemi[20]

Conclusion

4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6) is a compound of significant strategic importance in the pharmaceutical landscape. Its unique molecular architecture makes it an indispensable building block for the synthesis of life-saving oncology drugs, particularly advanced anti-androgen therapies. A thorough understanding of its properties, synthesis, and safe handling is paramount for researchers and drug development professionals seeking to leverage its potential in creating the next generation of therapeutics. As research continues to uncover new applications, the demand for this high-purity intermediate is set to grow, underscoring its pivotal role in advancing human health.

References

- Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. (n.d.). Google Cloud.

- Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+% - Cole-Parmer. (n.d.). Cole-Parmer.

- The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE. (2025, April 21). EASTFINE.

- 4-Amino-2-(trifluoromethyl)benzonitrile: A Key Intermediate for Pharmaceutical Synthesis | Manufacturer & Supplier. (n.d.). Google Cloud.

- 4-Amino-2-(trifluoromethyl)benzonitrile synthesis - ChemicalBook. (n.d.). ChemicalBook.

- 4161-24-4 | CAS DataBase - ChemicalBook. (n.d.). ChemicalBook.

- 4-Amino-2-(trifluoromethyl)benzonitrile - Amerigo Scientific. (n.d.). Amerigo Scientific.

- 4-Amino-2-(trifluoromethyl)benzonitrile, 97% 1 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Fisher Scientific.

- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents. (n.d.). Google Patents.

- 4-Amino-2-(trifluoromethyl)benzonitrile 97 654-70-6 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- This compound | 4161-24-4 - ChemicalBook. (2025, July 14). ChemicalBook.

- 4-Amino-2-(trifluoromethyl)benzonitrile, 97% 1 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.

- 4-Amino-2-(trifluoromethyl)benzonitrile SDS, 654-70-6 Safety Data Sheets - ECHEMI. (n.d.). Echemi.com.

- 4-Amino-2-(trifluoromethyl)benzonitrile, 97% - Ottokemi. (n.d.). Ottokemi.

- 4-Amino-2-(trifluoromethyl)benzonitrile - Jinma Pharma(Wuhan) Co., Ltd. (n.d.). Jinma Pharma.

- 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6 - ChemicalBook. (2025, October 14). ChemicalBook.

- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents. (n.d.). Google Patents.

- 4-Butoxy-1-butanol | 4161-24-4 | FB166288 - Biosynth. (n.d.). Biosynth.

- 161282 4-Butoxybutanol CAS: 4161-24-4 - United States Biological. (n.d.). United States Biological.

- 4-Amino-2-(trifluoromethyl)benzonitrile 654-70-6 wiki - Guidechem. (n.d.). Guidechem.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, February 12). Thermo Fisher Scientific.

- 4-Amino-2-(trifluoromethyl)benzonitrile(654-70-6) - ChemicalBook. (n.d.). ChemicalBook.

- 4-Amino-2-(trifluoromethyl)benzonitrile(654-70-6) 13C NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.

- 4-Butoxybutanol | CAS 4161-24-4 | SCBT - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.

- Oncology's Essential Scaffold: The Strategic Role of 4-Amino-2-(trifluoromethyl)benzonitrile (CAS No. 654-70-6) in 2026 - Eastfine. (2026, January 9). Eastfine.

- 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170 - PubChem. (n.d.). PubChem.

- SUPPLEMENTARY INFORMATION - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.

- 4-Amino-2-(trifluoromethyl)benzonitrile - SIELC Technologies. (2018, May 16). SIELC Technologies.

Sources

- 1. This compound | 4161-24-4 [chemicalbook.com]

- 2. biosynth.com [biosynth.com]

- 3. usbio.net [usbio.net]

- 4. scbt.com [scbt.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Oncology’s Essential Scaffold: The Strategic Role of 4-Amino-2-(trifluoromethyl)benzonitrile (CAS No. 654-70-6) in 2026 [eastfine.net]

- 8. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]

- 9. nbinno.com [nbinno.com]

- 10. 4-Amino-2-(trifluoromethyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 11. L12346.03 [thermofisher.com]

- 12. 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6 [chemicalbook.com]

- 13. 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. 4-Amino-2-(trifluoromethyl)benzonitrile [jmapharma.com]

- 16. 4161-24-4 | CAS DataBase [m.chemicalbook.com]

- 17. 4-Amino-2-(trifluoromethyl)benzonitrile | SIELC Technologies [sielc.com]

- 18. 4-Amino-2-(trifluoromethyl)benzonitrile(654-70-6) 13C NMR spectrum [chemicalbook.com]

- 19. rsc.org [rsc.org]

- 20. Manufacturers of 4-Amino-2-(trifluoromethyl)benzonitrile, 97%, CAS 654-70-6, A 6235, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 21. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 22. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 23. assets.thermofisher.cn [assets.thermofisher.cn]

- 24. echemi.com [echemi.com]

- 25. 4-Amino-2-(trifluoromethyl)benzonitrile(654-70-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 26. 4-Amino-2-(trifluoromethyl)benzonitrile, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 27. 4-Amino-2-(trifluoromethyl)benzonitrile - Amerigo Scientific [amerigoscientific.com]

An In-depth Technical Guide to the Solubility Profile of 4-Butoxybutan-1-ol in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility profile of 4-Butoxybutan-1-ol in a range of common organic solvents. In the absence of extensive published quantitative data, this guide leverages fundamental principles of chemical interactions, including polarity, hydrogen bonding, and the "like dissolves like" principle, to predict the solubility behavior of this bifunctional molecule. We will explore its molecular structure and physicochemical properties to build a theoretical framework for its solubility. Furthermore, this guide presents a detailed, step-by-step experimental protocol for the accurate determination of the solubility of this compound, empowering researchers to generate the precise data required for their specific applications. Visual aids in the form of diagrams are provided to elucidate key concepts and workflows.

Introduction to this compound

This compound, also known as butylene glycol monobutyl ether, is an organic compound with the chemical formula C₈H₁₈O₂.[1] It possesses a unique molecular structure that includes both a hydroxyl (-OH) group and an ether (C-O-C) linkage, classifying it as a glycol ether. This bifunctional nature is key to understanding its solubility characteristics.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O₂ | [1] |

| Molecular Weight | 146.23 g/mol | [1] |

| Appearance | Clear, colorless oil | [2] |

| Density | ~0.881 - 0.889 g/cm³ | [2][3] |

| Boiling Point | 219.5 °C at 760 mmHg | [3] |

| Flash Point | 62.5 °C | [3] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

The presence of a terminal hydroxyl group allows this compound to act as a hydrogen bond donor, while the oxygen atoms in both the hydroxyl and ether groups can act as hydrogen bond acceptors.[1] The molecule also features a significant non-polar hydrocarbon backbone (an eight-carbon chain in total), which will strongly influence its interactions with non-polar solvents.

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone of predicting solubility. This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the presence and arrangement of polar bonds and functional groups.

This compound has a dual character:

-

Polar character: Conferred by the hydroxyl (-OH) group, which can engage in hydrogen bonding, and the ether (-O-) linkage, which can act as a hydrogen bond acceptor.

-

Non-polar character: Dominated by the eight-carbon alkyl chain.

The interplay of these features will dictate its solubility in various organic solvents.

Polar Protic Solvents (e.g., Methanol, Ethanol)

These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors.

-

Prediction: this compound is expected to be soluble to miscible in short-chain alcohols like methanol and ethanol.

-

Rationale: The hydroxyl group of this compound can form strong hydrogen bonds with the hydroxyl groups of these solvents. While some sources describe its solubility in methanol as "slight," this may be concentration-dependent.[2] Given the structural similarities and potential for hydrogen bonding, good solubility is anticipated. As the alkyl chain of the alcohol solvent increases (e.g., propanol, butanol), the overall polarity of the solvent decreases, which should maintain or even enhance the solubility of this compound due to the increased contribution of London dispersion forces.

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran)

These solvents have a dipole moment and can act as hydrogen bond acceptors but lack a hydrogen bond donating capability.

-

Prediction: this compound is expected to be soluble in these solvents.

-

Rationale: The hydroxyl group of this compound can act as a hydrogen bond donor to the carbonyl oxygen of acetone and ethyl acetate, or the ether oxygen of THF. The non-polar part of the solute will have favorable interactions with the alkyl groups of these solvents. Ethers are generally soluble in many organic solvents like acetone.[4]

Non-Polar Solvents (e.g., Hexane, Toluene)

These solvents lack a significant dipole moment and primarily interact through weak London dispersion forces.

-

Prediction: this compound is expected to have moderate to good solubility in these solvents.

-

Rationale: The substantial eight-carbon non-polar chain of this compound will have favorable van der Waals interactions with non-polar solvents. While the polar hydroxyl group may hinder miscibility, the overall non-polar character of the molecule is significant. Longer chain alcohols generally show increased solubility in non-polar solvents.[5] Ethers are also typically miscible with many organic solvents.[6]

Halogenated Solvents (e.g., Chloroform, Dichloromethane)

These solvents are weakly polar.

-

Prediction: this compound is expected to be soluble .

-

Rationale: Existing data, although qualitative, indicates that this compound is "sparingly" or "slightly" soluble in chloroform.[2] This suggests that while there is some interaction, it may not be fully miscible at all concentrations. The hydrogen on the chloroform can form a weak hydrogen bond with the oxygen atoms of this compound.

Predicted Solubility Summary:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble to Miscible | Strong hydrogen bonding interactions between solute and solvent. |

| Polar Aprotic | Acetone, Ethyl Acetate, THF | Soluble | Hydrogen bonding (solute as donor) and dipole-dipole interactions. |

| Non-Polar | Hexane, Toluene | Moderate to Good | Dominant London dispersion forces due to the long alkyl chain. |

| Halogenated | Chloroform | Soluble | Weak hydrogen bonding and dipole-dipole interactions. |

Experimental Determination of Solubility

To obtain precise, quantitative data, an experimental determination of solubility is essential. The following protocol outlines a standard laboratory method for this purpose.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Calibrated pipettes and syringes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a High-Performance Liquid Chromatograph with a suitable detector (HPLC-UV/RI)

-

Volumetric flasks

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume or weight of each organic solvent.

-

Add an excess of this compound to each vial. The presence of a visible excess of the solute is crucial to ensure that the solution is saturated.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary study can be conducted to determine the minimum time required to reach a constant concentration.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the undissolved this compound to settle.

-

To ensure complete separation of the liquid and undissolved phases, centrifuge the vials at a moderate speed.

-

-

Sampling and Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette or syringe. Be cautious not to disturb the undissolved solute at the bottom of the vial.

-

Accurately dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical technique such as GC-FID or HPLC to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent, typically expressed in g/100 mL, mg/mL, or mol/L, taking into account the dilution factor.

-

Safety and Handling

This compound is classified as a combustible liquid and can cause skin and eye irritation.[1][3] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood.

Conclusion

References

-

CK-12 Foundation. (2026, January 6). Physical and Chemical Properties of Ethers. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

-

PubChem. (n.d.). 4-[4-(4-Butoxybutoxy)butoxy]butan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Butoxyethanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. Retrieved from [Link]

-

PubMed. (2021). Predicting aqueous solubility by QSPR modeling. Retrieved from [Link]

-

PubChem. (n.d.). 2-Butoxyethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). Duality of Simplicity and Accuracy in QSPR: A Machine Learning Framework for Predicting Solubility of Selected Pharmaceutical Acids in Deep Eutectic Solvents. Retrieved from [Link]

-

Wikipedia. (n.d.). Ether. Retrieved from [Link]

-

Reddit. (2018, February 25). Why are long chain alcohol soluble in water?. r/chemhelp. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BUTYL GLYCOL ETHER (BGE). Retrieved from [Link]

-

PubMed. (2002, August). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Retrieved from [Link]

-

EBSCO. (n.d.). Ethers | Research Starters. Retrieved from [Link]

-

ResearchGate. (n.d.). The solubility of 1-butanol in water. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BUTYL GLYCOL. Retrieved from [Link]

-

Lumen Learning. (n.d.). 14.8 Ethers. The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

-

YouTube. (2022, February 22). A Level Chemistry Revision "Volatility and Solubility of Alcohols". Freesciencelessons. Retrieved from [Link]

-

Quora. (2018, February 10). How is alcohol both organic solvent and soluble in water?. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 13.3: Physical Properties of Alcohols. Retrieved from [Link]

-

PubChem. (n.d.). 1-Butanol, 4,4'-(1,4-butanediylbis(oxy))bis-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C8H18O2 | CID 20111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4161-24-4 [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ethers | Research Starters | EBSCO Research [ebsco.com]

An In-Depth Technical Guide to the Synthesis of 4-Butoxybutan-1-ol

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 4-butoxybutan-1-ol (CAS No: 4161-24-4), a key intermediate in the synthesis of biomedical polyurethanes and other specialty chemicals.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the mechanistic details, experimental protocols, and comparative analysis of the most prevalent synthesis methods, with a core focus on the Williamson ether synthesis and its variations. Additionally, alternative industrial methodologies are discussed to provide a complete perspective on the production of this versatile ether-alcohol.

Introduction to this compound

This compound, also known as butylene glycol monobutyl ether, is a colorless, oily liquid with the molecular formula C₈H₁₈O₂.[1] Its bifunctional nature, possessing both a hydroxyl and an ether group, makes it a valuable building block in polymer chemistry. The primary hydroxyl group offers a reactive site for esterification and other derivatization, while the butoxy group imparts flexibility and hydrophobicity to the molecular structure. Its principal application lies in the synthesis of biomedical-grade polyurethanes, where it contributes to the soft segment of the polymer, influencing its mechanical properties and biocompatibility.[1][2]

| Property | Value |

| Molecular Formula | C₈H₁₈O₂ |

| Molecular Weight | 146.23 g/mol |

| CAS Number | 4161-24-4 |

| Appearance | Clear, colorless oil[1] |

| Boiling Point | 235 °C (predicted) |

| Density | 0.881 g/cm³[1] |

This guide will now explore the synthetic routes to this important molecule, providing both theoretical understanding and practical, actionable protocols.

The Williamson Ether Synthesis: A Primary Synthetic Route

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains the most common and versatile method for preparing ethers, including this compound.[3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[3][4]

Reaction Mechanism

The synthesis of this compound via the Williamson ether synthesis can be approached in two ways:

-

Route A: Reaction of a 1,4-butanediol mono-alkoxide with a butyl halide.

-

Route B: Reaction of a butoxide with a 4-halobutan-1-ol.

Route A is generally preferred due to the commercial availability and lower cost of 1,4-butanediol and butyl halides. The key challenge in this route is achieving selective mono-etherification of the diol to avoid the formation of the diether byproduct, 1,4-dibutoxybutane.

The mechanism involves two principal steps:

-

Deprotonation: A strong base is used to deprotonate one of the hydroxyl groups of 1,4-butanediol, forming a mono-alkoxide. The choice of base is critical to control the selectivity.

-

Nucleophilic Attack: The resulting alkoxide, a potent nucleophile, attacks the electrophilic carbon of the butyl halide, displacing the halide and forming the ether linkage.

Figure 1: General mechanism of the Williamson ether synthesis for this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 1,4-butanediol and 1-bromobutane using sodium hydride as the base.

Materials:

-

1,4-Butanediol (HO(CH₂)₄OH)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Bromobutane (CH₃(CH₂)₃Br)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether (Et₂O)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

-

Formation of the Alkoxide: A solution of 1,4-butanediol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is then allowed to warm to room temperature and stirred for 1-2 hours, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium salt of 1,4-butanediol.

-

Alkylation: The reaction mixture is cooled back to 0 °C, and a solution of 1-bromobutane (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature and the excess sodium hydride is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.

Expected Yield and Purity:

While specific yields can vary, this method is expected to produce this compound in moderate to good yields (50-70%). The primary side product is 1,4-dibutoxybutane, which can be minimized by using a slight excess of 1,4-butanediol and carefully controlling the stoichiometry of the reagents. Purity of >98% can typically be achieved after fractional distillation.

Phase-Transfer Catalysis in Williamson Ether Synthesis

A significant improvement to the Williamson ether synthesis, particularly for large-scale and industrial applications, is the use of phase-transfer catalysis (PTC). This technique facilitates the transfer of the alkoxide from an aqueous or solid phase to an organic phase where the alkyl halide is present, thus accelerating the reaction rate and often improving yields.

Principles of Phase-Transfer Catalysis

In the context of synthesizing this compound, a phase-transfer catalyst, typically a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB), is used. The reaction can be carried out in a biphasic system (e.g., aqueous sodium hydroxide and an organic solvent containing the reactants). The phase-transfer catalyst transports the hydroxide ion into the organic phase to deprotonate the 1,4-butanediol, or it can form an ion pair with the alkoxide, making it soluble and highly reactive in the organic phase.

Figure 2: Simplified schematic of phase-transfer catalysis in Williamson ether synthesis.

Advantages of Phase-Transfer Catalysis

-

Milder Reaction Conditions: Avoids the use of strong and hazardous bases like sodium hydride.

-

Simplified Procedures: The workup is often simpler as the catalyst can be removed by washing with water.

-

Increased Reaction Rates: The enhanced solubility of the nucleophile in the organic phase leads to faster reactions.

-

Improved Yields and Selectivity: By promoting the desired reaction pathway, PTC can lead to higher yields and reduced side product formation.

Alternative Synthesis Pathway: Reaction with Alkylene Oxides

An important industrial method for the production of glycol ethers involves the reaction of an alcohol with an alkylene oxide, a process known as ethoxylation or, in this case, a related ring-opening reaction.[5] For the synthesis of a compound analogous to this compound, such as ethylene glycol monobutyl ether, ethylene oxide is reacted with n-butanol.[5]

Theoretically, this compound could be synthesized by the ring-opening of tetrahydrofuran (THF) with a butoxide nucleophile. However, THF is a relatively unreactive ether, and forcing conditions would be required, which could lead to polymerization and other side reactions. A more plausible industrial-style approach would be the reaction of 1,2-butylene oxide with butanol, which would yield 1-(butoxy)butan-2-ol, an isomer of the target compound.

Comparative Analysis of Synthesis Pathways

| Feature | Williamson Ether Synthesis (with NaH) | Williamson Ether Synthesis (with PTC) | Reaction with Alkylene Oxides (Industrial Analogy) |

| Starting Materials | 1,4-Butanediol, Butyl Halide | 1,4-Butanediol, Butyl Halide | Butanol, Alkylene Oxide |

| Base/Catalyst | Strong base (e.g., NaH) | Mild base (e.g., NaOH), PTC | Acid or base catalyst |

| Solvent | Anhydrous aprotic (e.g., THF) | Biphasic or organic solvent | Often neat or with excess alcohol |

| Reaction Conditions | 0 °C to reflux | Room temperature to reflux | Elevated temperature and pressure |

| Selectivity Control | Stoichiometry is critical | Can be improved with PTC | Can be challenging, often produces a range of oligomers |

| Yield | Moderate to Good | Good to Excellent | High (for analogous products) |

| Safety Considerations | Use of flammable and reactive NaH | Use of corrosive bases | Handling of toxic and flammable alkylene oxides |

| Scalability | Lab-scale to pilot-plant | Well-suited for scale-up | Primarily for large-scale industrial production |

Purification and Characterization

Purification

The primary method for purifying this compound is fractional distillation under reduced pressure . This technique is effective in separating the desired product from the higher-boiling diether byproduct (1,4-dibutoxybutane) and any unreacted 1,4-butanediol.

For laboratory-scale purifications where distillation is not feasible or for achieving very high purity, column chromatography on silica gel can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, would be suitable for eluting the product.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the butyl group (a triplet for the terminal methyl group, and multiplets for the methylene groups), the methylene groups of the butanol backbone, and a broad singlet for the hydroxyl proton which will disappear upon D₂O exchange.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and a strong C-O stretching band for the ether linkage around 1100 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[2]

Conclusion

The synthesis of this compound is most reliably achieved in a laboratory setting via the Williamson ether synthesis, starting from 1,4-butanediol and a suitable butyl halide. The use of a strong base like sodium hydride provides a direct and effective method, while the implementation of phase-transfer catalysis offers a milder, safer, and often more efficient alternative, particularly for larger-scale preparations. While industrial production of analogous glycol ethers utilizes the reaction of alcohols with alkylene oxides, the direct application of this method to produce this compound is less straightforward. Careful control of reaction conditions and effective purification by fractional distillation are crucial for obtaining a high-purity product. The protocols and comparative analysis provided in this guide offer a solid foundation for researchers and professionals to successfully synthesize and utilize this important chemical intermediate.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.

-

Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

-

CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). TETRAHYDROFURAN. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Applications of 4-Butoxybutan-1-ol

This guide provides a comprehensive technical overview of 4-Butoxybutan-1-ol, a versatile bifunctional molecule with significant potential in polymer chemistry and solvent applications. Drawing upon established principles and field-proven insights, this document delves into the core applications of this compound, offering both theoretical grounding and practical methodologies for researchers, scientists, and professionals in drug development and material science.

Introduction to this compound: A Molecule of Interest

This compound, also known as butylene glycol monobutyl ether, is a chemical compound with the formula C₈H₁₈O₂.[1] It possesses both an ether and a primary alcohol functional group, making it a valuable intermediate and building block in various chemical syntheses. Its unique structure imparts properties that are advantageous in several industrial and research applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. These properties dictate its behavior as a solvent, its reactivity in polymerization, and its handling and storage requirements.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O₂ | [1] |

| Molecular Weight | 146.23 g/mol | [1] |

| CAS Number | 4161-24-4 | [1] |

| Appearance | Clear, colorless oil | |

| IUPAC Name | This compound | [1] |

Core Application: Chain Extender in Polyurethane Synthesis

The primary and most well-documented application of this compound is in the synthesis of polyurethanes, particularly for biomedical applications.[2] In this context, it functions as a chain extender, a critical component that influences the final properties of the polymer.

The Role of Chain Extenders in Polyurethanes

Polyurethanes are block copolymers typically composed of alternating soft and hard segments. The soft segment, usually a long-chain polyol, provides flexibility and elastomeric properties. The hard segment is formed by the reaction of a diisocyanate with a short-chain diol or diamine, known as the chain extender. These hard segments self-associate through hydrogen bonding to form rigid domains that act as physical crosslinks, imparting strength, toughness, and thermal stability to the material. The choice of chain extender is a critical determinant of the final polymer's mechanical properties, thermal behavior, and biocompatibility.

This compound in Biomedical Polyurethane Scaffolds

This compound is specifically cited for its use in the synthesis of biomedical polyurethanes intended for applications such as tissue engineering scaffolds.[2] The rationale behind this choice lies in the combination of its diol functionality, which allows it to react with diisocyanates to form the hard segments of the polyurethane, and the flexible butoxy group, which can influence the polymer's morphology and biocompatibility. The ether linkage in this compound can also enhance the polymer's resistance to hydrolysis, a crucial factor for biodegradable materials used in medical implants.

Experimental Workflow: Synthesis of a Biodegradable Polyurethane using this compound

Step 1: Prepolymer Synthesis

-

Materials:

-

Poly(ε-caprolactone) diol (PCL-diol, Mn = 2000 g/mol )

-

Hexamethylene diisocyanate (HDI)

-

Stannous octoate (catalyst)

-

Anhydrous toluene (solvent)

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, thoroughly dry the PCL-diol under vacuum at 80°C for 4 hours.

-

Cool the flask to 60°C and add anhydrous toluene to dissolve the PCL-diol under a nitrogen atmosphere.

-

Add HDI to the solution with vigorous stirring. The molar ratio of NCO groups from HDI to OH groups from PCL-diol should be 2:1.

-

Add a catalytic amount of stannous octoate (e.g., 0.1 wt% of the total reactants).

-

Maintain the reaction at 80°C for 2-3 hours under a nitrogen blanket. The progress of the reaction can be monitored by titrating the NCO content.

-

Step 2: Chain Extension with this compound

-

Materials:

-

NCO-terminated prepolymer from Step 1

-

This compound

-

Anhydrous toluene

-

-

Procedure:

-

Cool the prepolymer solution to 60°C.

-

In a separate flask, prepare a solution of this compound in anhydrous toluene. The amount of this compound should be calculated to achieve a final NCO:OH ratio of approximately 1:1.

-

Slowly add the this compound solution to the prepolymer solution with continuous stirring.

-

Continue the reaction at 80°C for another 2-4 hours until the NCO peak in the FTIR spectrum disappears, indicating the completion of the reaction.

-

Precipitate the resulting polyurethane by pouring the solution into a non-solvent like cold methanol.

-

Collect the polymer and dry it in a vacuum oven at 60°C until a constant weight is achieved.

-

Causality behind Experimental Choices:

-

Two-step Prepolymer Method: This approach allows for better control over the polymer architecture, leading to a more uniform block copolymer structure compared to a one-shot polymerization.

-

Stannous Octoate: This catalyst is widely used in polyurethane synthesis due to its high efficiency and low toxicity, which is particularly important for biomedical applications.

-

Nitrogen Atmosphere: Prevents side reactions of the highly reactive isocyanate groups with moisture from the air.

-

Anhydrous Solvents: Water reacts with isocyanates to form unstable carbamic acids, which can decompose and lead to undesirable side products and chain termination.

Logical Relationship of Polyurethane Synthesis

Caption: Polyurethane synthesis workflow.

Potential Application: A Niche Solvent

While less documented than its role in polymerization, the chemical structure of this compound suggests its potential as a specialty solvent. Its combination of a polar hydroxyl group and a less polar butoxy ether tail gives it amphiphilic character, allowing it to dissolve a range of solutes with varying polarities.

Structural Analogy and Predicted Solvent Properties

The solvent properties of this compound can be inferred by comparing it to structurally similar and well-characterized solvents like 1-butanol and other glycol ethers. 1-Butanol is known for its excellent solvency for a wide array of resins used in the coatings and adhesives industry, including nitrocellulose, acrylics, and alkyds.[3] The presence of the ether linkage in this compound is expected to enhance its ability to dissolve certain polymers and may also contribute to a higher boiling point and lower volatility compared to 1-butanol.

Potential Uses in Formulations

Based on these properties, this compound could be a valuable component in formulations such as:

-

Coatings and Inks: As a co-solvent to improve the solubility of binders, control viscosity, and enhance flow and leveling for smoother finishes.

-

Adhesives and Sealants: To modify the viscosity and application properties of adhesive formulations.

-

Cleaning Agents: In specialized cleaning formulations where a combination of polar and non-polar solvency is required.

It is important to note that while these applications are plausible based on chemical principles, specific experimental data and case studies for this compound in these roles are not extensively reported in the available literature. Further research and development are needed to fully explore its potential as a solvent.

Safety and Handling

As with any chemical substance, proper safety precautions are paramount when handling this compound. It is classified as a combustible liquid and is harmful if swallowed. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Recommended Handling Procedures:

-

Work in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing vapors or mists.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a promising bifunctional molecule with a primary, validated application as a chain extender in the synthesis of polyurethanes, particularly for biomedical applications where tailoring material properties is crucial. Its unique structure also suggests its potential as a specialty solvent in various formulations, although this area requires further investigation. This guide has provided a technical foundation for understanding and utilizing this compound, offering both theoretical insights and a practical framework for its application in research and development.

References

-

This compound | C8H18O2 | CID 20111. PubChem. [Link]

-

The Role of 1-Butanol in the Coatings and Adhesives Industry. [Link]

Sources

A Comprehensive Guide to the Safe Handling and Storage of 4-Butoxybutan-1-ol for Laboratory Professionals

This guide provides an in-depth framework for the safe handling, storage, and emergency management of 4-Butoxybutan-1-ol (CAS No. 4161-24-4). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explain the causality behind safety protocols, ensuring a culture of informed and validated practices in the laboratory. This compound, also known as Butylene Glycol Monobutyl Ether, is utilized in various research applications, including the synthesis of biomedical polyurethanes for scaffold materials[1][2]. Its specific chemical properties necessitate a thorough understanding of its hazards to mitigate risks effectively.

Chemical Identification and Physicochemical Properties

A foundational understanding of a chemical's properties is paramount to predicting its behavior and handling it safely. This compound is a clear, colorless oil[2]. Its combustible nature, indicated by its flash point, is a critical factor in both handling and storage protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4161-24-4 | [3][4][5] |

| Molecular Formula | C₈H₁₈O₂ | [3][5] |

| Molecular Weight | 146.23 g/mol | [3][5] |

| Appearance | Clear, colorless oil | [2][3] |

| Flash Point | 62.5 °C (144.5 °F) | [3] |

| IUPAC Name | This compound | [5] |

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin/eye contact, and inhalation of vapors or mists. Understanding these hazards is the rationale for the stringent engineering controls and personal protective equipment (PPE) detailed in the subsequent sections.

Table 2: GHS Hazard Classification for this compound

| Pictogram(s) | Signal Word | Hazard Class | Hazard Statement | Source |

| Warning | Combustible Liquid (Category 4) | H227: Combustible liquid | [3][5] | |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [3][4][5] | ||

| Skin Irritation (Category 2) | H315: Causes skin irritation | [3][4][5] | ||

| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | [3][4][5] | ||

| Specific target organ toxicity – single exposure (Respiratory tract irritation) (Category 3) | H335: May cause respiratory irritation | [3][4][5] |

The classification as a combustible liquid dictates that it must be kept away from ignition sources[6]. The acute oral toxicity means ingestion can cause significant harm, necessitating immediate medical attention[3][4]. Skin and eye irritation classifications underscore the need for barrier protection, as direct contact can cause inflammation and damage[4]. Finally, potential respiratory irritation is the primary driver for requiring work in well-ventilated areas or with respiratory protection[3][4].

Exposure Controls and Personal Protective Equipment (PPE)

The hierarchy of controls must be applied to manage risks associated with this compound. Engineering controls are the first line of defense, followed by administrative controls and, finally, PPE.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated area to keep vapor concentrations below exposure limits[3][4]. A certified chemical fume hood is the standard engineering control for handling this substance.

-

Emergency Equipment: Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of handling areas[7].

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on a thorough risk assessment of the specific task.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes[3]. When handling larger volumes where the splash risk is higher, a face shield should be worn in addition to goggles[8].

-

Hand Protection: Chemical-resistant, impervious gloves must be worn. Suitable materials include nitrile or neoprene rubber[6]. Gloves must be inspected for tears or holes prior to each use. The selection should be based on the EN 374 standard, considering breakthrough time and permeation rate[4]. Contaminated gloves should never be reused and must be disposed of properly[9].

-

Body Protection: A standard laboratory coat is required for handling small quantities. For tasks with a higher risk of splashes or for handling larger volumes, wear fire/flame resistant and impervious clothing[3]. Closed-toe shoes made of a chemical-resistant material are mandatory[9].

-

Respiratory Protection: If engineering controls are insufficient to maintain a safe air concentration, or during emergency situations such as a large spill, a full-face respirator with appropriate cartridges must be used[3][4].

Safe Handling and Operational Protocols

Adherence to a standardized handling protocol is crucial for preventing exposure and accidents.

Step-by-Step Handling Protocol

-

Pre-Handling Checks:

-

Verify that the chemical fume hood is operational and the sash is at the appropriate height.

-

Confirm the location of the nearest fire extinguisher, safety shower, and eyewash station.

-

Ensure all necessary PPE is available and in good condition.

-

-

Chemical Preparation:

-

During Handling:

-

Post-Handling:

Storage and Incompatibility

Proper storage is essential to maintain chemical stability and prevent hazardous reactions.

-

Storage Conditions: Store containers in a dry, cool, and well-ventilated place[4]. For long-term stability, storage at 4°C is recommended[2]. The storage area should be secured and locked[3].

-

Container Integrity: Keep containers tightly closed to prevent the escape of vapors and contamination of the substance[3][4].

-

Incompatibilities: Store apart from foodstuff containers and incompatible materials such as strong oxidizing agents. Keep away from all sources of ignition, including heat, sparks, and open flames.

Accidental Release and Emergency Procedures

A clear, pre-defined emergency plan is critical for responding to accidents effectively.

Spill Response

-